

Application Notes and Protocols for the Reconstitution of Xanthorhodopsin with Salinixanthin

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Compound of Interest

Compound Name: *Salinixanthin*

Cat. No.: *B1249706*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhodopsin (xR) is a unique light-driven proton pump found in the halophilic eubacterium *Salinibacter ruber*.^{[1][2][3]} Unlike other microbial rhodopsins that typically rely on a single retinal chromophore, xanthorhodopsin possesses a dual chromophore system.^{[1][4]} In addition to the covalently bound retinal, it non-covalently binds a C40-carotenoid acyl glycoside, **salinixanthin**, which functions as a light-harvesting antenna.^{[2][3][4]} This antenna absorbs light in a spectral region where retinal absorption is low and efficiently transfers the energy to the retinal chromophore, thereby enhancing the efficiency of proton pumping.^{[4][5][6]} The tight and specific binding of **salinixanthin** is critically dependent on the presence of retinal in its binding pocket.^{[2][3]}

These application notes provide detailed protocols for the preparation of carotenoid-free xanthorhodopsin and the subsequent reconstitution with its native carotenoid antenna, **salinixanthin**. Understanding this reconstitution process is crucial for structure-function studies, the development of artificial light-harvesting systems, and for screening potential modulators of rhodopsin function in drug development.

Data Presentation

Table 1: Spectral Properties of Chromophores in Xanthorhodopsin

Chromophore	State	Absorption Maxima (nm)	Reference
Retinal	Bound to native xR	~560 (shoulder)	[5][7]
Salinixanthin	Bound to native xR	456, 486, 521	[2][5]
Salinixanthin	Unbound (in organic solvent or detergent)	Broader, less resolved bands	[2][8]
Retinal Oxime	After hydroxylamine bleaching	~364-370	[4][5]

Table 2: Key Parameters for Salinixanthin Reconstitution

Parameter	Value/Condition	Reference
Carotenoid Removal	Oxidation with ammonium persulfate	[8][9][10]
Salinixanthin Extraction Solvent	Acetone/methanol (7:3)	[7]
Reconstitution Buffer	0.15% DDM, 50 mM MES (pH 5.7), 100 mM NaCl	[8]
Carotenoid/Retinal Molar Ratio for Reconstitution	~1.5:1 for ~85% reconstitution	[8]
Indicator of Successful Reconstitution	Sharpening of salinixanthin vibronic bands (521, 486, 456 nm) and restoration of CD signal	[2][8]

Experimental Protocols

Protocol 1: Preparation of Carotenoid-Free Xanthorhodopsin (apo-xR)

This protocol describes the removal of the **salinixanthin** antenna from xanthorhodopsin using ammonium persulfate, a method that has been shown to have little effect on the retinal chromophore.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Cell membranes of *Salinibacter ruber* containing xanthorhodopsin
- Ammonium persulfate (APS)
- Buffer: 50 mM MES, pH 5.7
- Detergent: n-dodecyl- β -D-maltopyranoside (DDM)
- Centrifuge

Procedure:

- **Membrane Suspension:** Resuspend the *S. ruber* cell membranes containing xanthorhodopsin in 50 mM MES buffer (pH 5.7).
- **Oxidation of **Salinixanthin**:** Add ammonium persulfate to the membrane suspension to a final concentration of 5 mM. Incubate in the dark at room temperature. Monitor the bleaching of **salinixanthin** by observing the decrease in absorbance at its characteristic peaks (486 and 521 nm). The incubation time can range from a few hours to overnight.[\[9\]](#)
- **Washing:** Pellet the membranes by centrifugation (e.g., 144,000 x g) and wash several times with buffer to remove the ammonium persulfate and any oxidized carotenoid fragments.[\[2\]](#)
- **Solubilization (Optional but Recommended for Reconstitution):** To facilitate reconstitution, solubilize the carotenoid-free xanthorhodopsin membranes. Incubate the washed membrane pellet in a buffer containing 0.15% DDM, 50 mM MES (pH 5.7), and 100 mM NaCl for at least 4 hours.[\[8\]](#)
- **Clarification:** Centrifuge the solubilized sample at high speed (e.g., 250,000 x g) to remove any unsolubilized material. The supernatant contains the solubilized, carotenoid-free xanthorhodopsin.[\[7\]](#)[\[8\]](#)

Protocol 2: Extraction and Purification of Salinixanthin

This protocol outlines the extraction of **salinixanthin** from *S. ruber* cell membranes.

Materials:

- Cell membranes of *Salinibacter ruber*
- Acetone
- Methanol
- Rotary evaporator

Procedure:

- Extraction: Extract the total lipids and pigments from the *S. ruber* cell membranes using an acetone/methanol (7:3 v/v) mixture.^[7]
- Precipitation of Phospholipids: Add cold acetone to the extract to precipitate the phospholipids.
- Centrifugation: Remove the precipitated phospholipids by centrifugation.
- Solvent Evaporation: Evaporate the solvent from the supernatant containing the **salinixanthin** using a rotary vacuum evaporator.
- Storage: Store the purified **salinixanthin** under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C or below) to prevent oxidation.

Protocol 3: Reconstitution of Carotenoid-Free Xanthorhodopsin with Salinixanthin

This protocol describes the reintroduction of purified **salinixanthin** into the carotenoid-free xanthorhodopsin.

Materials:

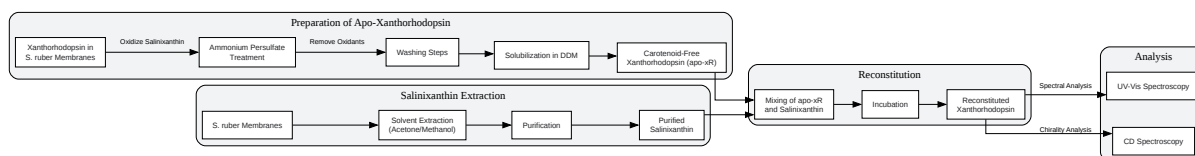
- Solubilized, carotenoid-free xanthorhodopsin (from Protocol 1)
- Purified **salinixanthin** (from Protocol 2)
- Ethanol (for dissolving **salinixanthin**)
- Reconstitution Buffer: 0.15% DDM, 50 mM MES (pH 5.7), 100 mM NaCl
- UV-Vis Spectrophotometer
- Circular Dichroism (CD) Spectropolarimeter

Procedure:

- Preparation of **Salinixanthin** Solution: Dissolve the purified **salinixanthin** in a minimal amount of ethanol.
- Reconstitution: Add aliquots of the **salinixanthin** solution to the solubilized, carotenoid-free xanthorhodopsin. The final concentration of ethanol should be kept low (e.g., less than 0.5% of the total volume).[2] The reconstitution rate is dependent on the salt concentration; in 100 mM salt, it occurs within minutes.[8]
- Incubation: Incubate the mixture at room temperature. The incubation time can vary, but reconstitution is often rapid in the presence of detergent.[8]
- Monitoring Reconstitution:
 - UV-Vis Spectroscopy: Monitor the reconstitution by observing the changes in the absorption spectrum. Successful reconstitution is indicated by the appearance and sharpening of the characteristic vibronic bands of bound **salinixanthin** at 521, 486, and 456 nm.[2][8]
 - Circular Dichroism Spectroscopy: Measure the CD spectrum. The restoration of the characteristic CD bands in the visible region confirms that the **salinixanthin** has re-entered its native, chiral binding site.[7][8]
- Titration (Optional): To determine the stoichiometry, perform a titration by adding increasing amounts of **salinixanthin** to a fixed concentration of carotenoid-free xanthorhodopsin and

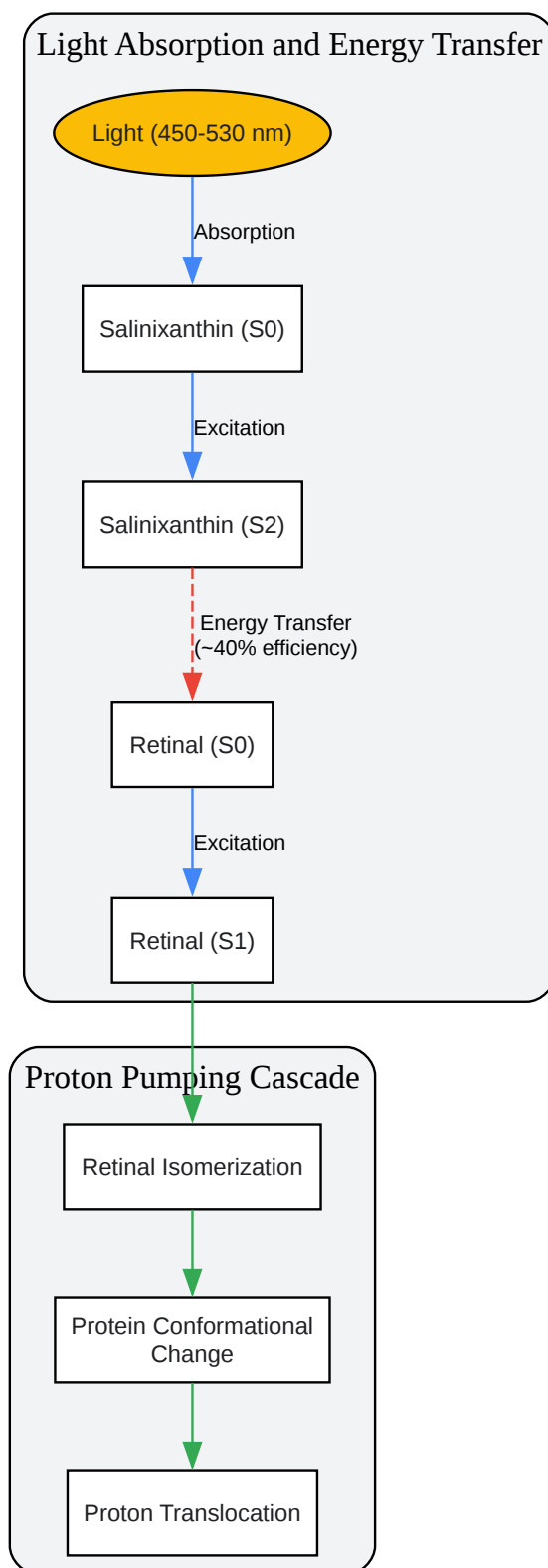
monitor the spectral changes until saturation is reached. A molar ratio of approximately 1.5:1 (**salinixanthin** to retinal) can achieve about 85% reconstitution.[8]

Visualizations



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Workflow for the reconstitution of xanthorhodopsin with **salinixanthin**.



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Energy transfer pathway in reconstituted xanthorhodopsin.

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